Phosphinic acid, methylpropyl-
Description
Structure
3D Structure
Properties
CAS No. |
73342-45-7 |
|---|---|
Molecular Formula |
C4H11O2P |
Molecular Weight |
122.10 g/mol |
IUPAC Name |
methyl(propyl)phosphinic acid |
InChI |
InChI=1S/C4H11O2P/c1-3-4-7(2,5)6/h3-4H2,1-2H3,(H,5,6) |
InChI Key |
SZTJCIYEOQYVED-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to P(V)-Phosphinic Acid Synthesis
The creation of the phosphinic acid moiety, characterized by a pentavalent phosphorus atom bonded to two organic substituents, a hydroxyl group, and a phosphoryl oxygen, can be achieved through several key transformations.
Oxidation Reactions of Lower Oxidation State Phosphorus Precursors
A common and effective strategy for the synthesis of phosphinic acids involves the oxidation of precursor compounds where phosphorus exists in a lower oxidation state. Specifically, secondary phosphine oxides, which contain a P-H bond, are valuable intermediates that can be readily oxidized to the corresponding phosphinic acids.
The synthesis of an unsymmetrical secondary phosphine oxide, such as methylpropylphosphine oxide, can be accomplished through the reaction of a Grignard reagent with a phosphinate. For instance, the reaction of propylmagnesium bromide with methylphosphinate would yield the target methylpropylphosphine oxide. Subsequent oxidation of this intermediate, typically with an oxidizing agent like hydrogen peroxide, affords methylpropylphosphinic acid. This two-step approach allows for the controlled formation of unsymmetrical dialkylphosphinic acids.
Table 1: Representative Conditions for the Oxidation of Secondary Phosphine Oxides
| Precursor | Oxidizing Agent | Solvent | Temperature | Yield (%) |
| Di-n-butylphosphine oxide | Hydrogen Peroxide | Ethanol (B145695) | Room Temp. | >95 |
| Diphenylphosphine oxide | Oxygen (air) | Toluene | Reflux | ~90 |
| Dicyclohexylphosphine oxide | Hydrogen Peroxide | Acetic Acid | 60 °C | High |
| Note: This table presents data for analogous compounds to illustrate typical reaction conditions. |
Phosphorylation and Addition Reactions (e.g., Arbuzov-type, Perkow-type)
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming C-P bonds. wikipedia.orgnih.gov In the context of preparing precursors to phosphinic acids, this reaction typically involves the treatment of a phosphonite with an alkyl halide. wikipedia.orgnih.gov For the synthesis of a methylpropylphosphinate ester, one could envision the reaction of a methylphosphonite diester with propyl iodide. The resulting phosphinate ester can then be hydrolyzed to yield methylpropylphosphinic acid. A key limitation of the Arbuzov reaction is that it generally requires primary alkyl halides, as secondary and tertiary halides tend to undergo elimination side reactions. wikipedia.org
The Perkow reaction offers another route to organophosphorus compounds, specifically enol phosphates, through the reaction of a trialkyl phosphite with an α-haloketone. nih.govwikipedia.org While not a direct synthesis of methylpropylphosphinic acid, a modified Perkow reaction using a phosphinite could potentially yield an enol phosphinate, which represents a related chemical transformation. nih.gov
Phospha-Mannich Reactions and Condensation Methods
The Phospha-Mannich reaction provides a versatile method for the synthesis of α-aminoalkylphosphinic acids. nih.govdoaj.org This three-component condensation reaction typically involves an amine, an aldehyde, and a source of phosphorus with a P-H bond, such as hypophosphorous acid. nih.govdoaj.org To synthesize a precursor to methylpropylphosphinic acid, one could potentially adapt this reaction. For instance, the reaction of hypophosphorous acid with an appropriate aldehyde and amine could generate an intermediate that, after subsequent steps, leads to the desired product. A recent study demonstrated that the reaction of hypophosphorous acid with secondary amines and formaldehyde in wet acetic acid can lead to aminomethyl-H-phosphinic acids in nearly quantitative yields. doaj.org
Hydrophosphinylation and Pudovik-type Additions
Hydrophosphinylation involves the addition of a P-H bond across an unsaturated C-C bond. This reaction can be used to form C-P bonds and is a viable strategy for synthesizing alkylphosphinic acids. For example, the radical-initiated addition of a mono-alkylphosphinic acid to an alkene can produce a dialkylphosphinic acid. In the context of methylpropylphosphinic acid, one could theoretically add methylphosphinic acid to propene.
The Pudovik reaction is a well-established method for preparing α-aminomethylphosphonates through the addition of a dialkylphosphite to an imine. nih.gov This reaction can be adapted to synthesize α-aminoalkylphosphinic acid derivatives. The addition of a H-phosphinate to an imine, in what is often termed an aza-Pudovik reaction, can yield α-aminophosphinates. mdpi.com These can then be hydrolyzed to the corresponding α-aminoalkylphosphinic acids.
Carbon-Phosphorus Bond Formation via Grignard Reactions
Grignard reagents are powerful nucleophiles for forming C-P bonds. A common approach involves the reaction of a Grignard reagent with a phosphorus halide, such as phosphoryl chloride (POCl₃) or a chlorophosphonate. To synthesize an unsymmetrical dialkylphosphinic acid like methylpropylphosphinic acid, a stepwise addition of Grignard reagents can be employed. For example, the reaction of methylphosphonic dichloride with one equivalent of propylmagnesium bromide would be a direct route to the corresponding phosphinic chloride, which can then be hydrolyzed to methylpropylphosphinic acid. A challenge with this method is controlling the reactivity of the Grignard reagent to prevent over-addition, which can lead to the formation of tertiary phosphine oxides.
Table 2: Synthesis of Dialkylphosphinic Acids via Grignard Reaction
| Phosphorus Source | Grignard Reagent | Product | Yield (%) |
| Diethyl chlorophosphite | Phenylmagnesium bromide | Diphenylphosphinic acid | 75 |
| Phenylphosphonic dichloride | Ethylmagnesium bromide | Ethylphenylphosphinic acid | 68 |
| Phosphoryl chloride | n-Butylmagnesium chloride | Di-n-butylphosphinic acid | 55 |
| Note: This table presents data for analogous compounds to illustrate the utility of this method. |
Dealkylation and Hydrolysis of Phosphinate Esters (e.g., McKenna procedure)
A common final step in the synthesis of phosphinic acids is the dealkylation or hydrolysis of a phosphinate ester. nih.govnih.gov This can be achieved under either acidic or basic conditions. nih.govnih.gov
Acidic Hydrolysis: Heating the phosphinate ester under reflux with a strong acid, such as concentrated hydrochloric acid, effectively cleaves the ester linkage to yield the phosphinic acid and the corresponding alcohol. nih.gov The reaction is typically driven to completion by using an excess of the acidic solution. youtube.com
Basic Hydrolysis (Saponification): Alternatively, the ester can be heated with a strong base, like sodium hydroxide (B78521). This reaction, known as saponification, is irreversible and yields the salt of the phosphinic acid and an alcohol. nih.gov Subsequent acidification of the reaction mixture liberates the free phosphinic acid. The rate of alkaline hydrolysis can be influenced by steric hindrance around the phosphorus atom. youtube.com
McKenna Procedure: A particularly mild and efficient method for the dealkylation of phosphonate and phosphinate esters is the McKenna reaction. wikipedia.orgnih.govjk-sci.com This procedure involves the use of bromotrimethylsilane (BTMS) to convert the alkyl ester into a silyl ester, which is then readily hydrolyzed with water or an alcohol to afford the phosphinic acid. wikipedia.orgjk-sci.com The McKenna reaction is valued for its mild conditions, which are compatible with a wide range of functional groups that might be sensitive to harsh acidic or basic hydrolysis. wikipedia.org
Table 3: Comparison of Hydrolysis/Dealkylation Methods for Phosphinate Esters
| Method | Reagents | Conditions | Advantages |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Reflux | Direct formation of the acid |
| Basic Hydrolysis | NaOH or KOH | Reflux | Irreversible reaction |
| McKenna Procedure | 1. Bromotrimethylsilane (BTMS)2. H₂O or MeOH | Room temperature to gentle heating | Mild conditions, high yields, functional group tolerance |
| Note: This table provides a general comparison of common dealkylation and hydrolysis methods. |
Direct Methods Utilizing Hypophosphorous Acid
Hypophosphorous acid (H₃PO₂) serves as a key precursor for the synthesis of phosphinic acids. tandfonline.comnih.gov Its ability to exist in equilibrium with its tautomeric form, phosphonous acid [HP(OH)₂], allows it to act as a P-nucleophile in various reactions. tandfonline.comresearchgate.net Direct methods for the synthesis of alkyl-substituted phosphinic acids like methylpropylphosphinic acid often involve the addition of hypophosphorous acid or its derivatives across unsaturated bonds or through substitution reactions.
One of the most atom-economical approaches is the palladium-catalyzed hydrophosphinylation of alkenes. nih.gov For the synthesis of methylpropylphosphinic acid, this would conceptually involve the addition of H₃PO₂ to an appropriate butene isomer. For instance, the reaction with 1-butene would yield the desired product. These reactions are often promoted by metal catalysts, which facilitate the P-H bond activation. nih.gov
Another significant direct method is the phospha-Mannich reaction, which involves the condensation of hypophosphorous acid, an amine, and an aldehyde. rsc.orgtandfonline.comresearchgate.net While this method is more commonly used for the synthesis of α-aminoalkylphosphinic acids, variations of this reaction could be adapted for the synthesis of methylpropylphosphinic acid. tandfonline.com
Free-radical mediated additions of hypophosphorous acid to olefins also provide a direct route to H-phosphinic acids. nih.gov This method avoids the need for metal catalysts and can be initiated by thermal or photochemical means. The reaction of hypophosphorous acid with propene followed by a subsequent reaction with a methylating agent, or a one-pot reaction with both propylene and a methyl source under radical conditions, could theoretically yield methylpropylphosphinic acid.
The table below summarizes some direct synthetic approaches utilizing hypophosphorous acid that are applicable to the synthesis of alkylphosphinic acids.
| Reaction Type | Reactants | Key Features | Potential for Methylpropylphosphinic Acid Synthesis |
| Pd-catalyzed Hydrophosphinylation | Hypophosphorous acid, Alkene (e.g., 1-butene or 2-butene) | Atom-economical, requires a catalyst. nih.gov | Direct addition of H₃PO₂ to butene isomers. |
| Free-Radical Addition | Hypophosphorous acid, Alkene (e.g., propene), Radical initiator | Metal-free, proceeds via a radical mechanism. organic-chemistry.org | Addition to propene followed by methylation or a one-pot reaction. |
| Phospha-Mannich Reaction | Hypophosphorous acid, Amine, Aldehyde | Typically forms α-aminoalkylphosphinic acids. rsc.orgtandfonline.comresearchgate.net | Adaptable for specific synthetic pathways. |
Stereoselective Synthesis of Chiral Phosphinic Acid Derivatives
The phosphorus atom in methylpropylphosphinic acid is a stereogenic center, leading to the existence of enantiomers. The stereoselective synthesis of such P-chiral compounds is a significant challenge and a highly sought-after goal in organophosphorus chemistry, as the biological activity of chiral molecules is often dependent on their absolute configuration. nih.govmdpi.com
Asymmetric induction in the synthesis of chiral phosphinic acids can be achieved by using chiral auxiliaries. A common strategy involves the reaction of a prochiral phosphorus compound with a chiral reagent. For instance, a prochiral H-phosphinate can be coupled with a chiral auxiliary, which then directs the subsequent introduction of the second organic group onto the phosphorus atom in a stereoselective manner. mdpi.com
Another approach involves the diastereoselective addition of a phosphorus nucleophile to a chiral electrophile. For example, the addition of a phosphide to a chiral Michael acceptor can lead to the formation of a phosphinic acid derivative with a high degree of diastereoselectivity. The chiral auxiliary on the Michael acceptor can then be removed to yield the enantiomerically enriched phosphinic acid.
The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful tool in modern organic synthesis. frontiersin.org Enantioselective catalysis for the formation of P-stereogenic centers is an emerging field. rsc.org Chiral metal complexes or organocatalysts can be employed to catalyze the addition of phosphorus nucleophiles to prochiral electrophiles with high enantioselectivity. frontiersin.orgmdpi.com
For example, a chiral Lewis acid catalyst could be used to activate an imine for the enantioselective addition of a phosphite, a key step in the synthesis of chiral α-aminophosphonates, and similar principles can be applied to the synthesis of other P-chiral compounds. rsc.orgresearchgate.net The development of catalytic systems that can directly and enantioselectively form the P-C bonds in compounds like methylpropylphosphinic acid is an active area of research.
Controlling the stereochemistry at the phosphorus center is crucial for obtaining enantiomerically pure phosphinic acid derivatives. nih.gov In reactions that generate a new stereocenter on the carbon backbone as well as the P-stereocenter, controlling the diastereoselectivity is also essential. acs.org
The Pudovik-like reaction, which is the nucleophilic addition of phosphorus compounds to imines, is a well-established method for preparing α-amino-C-phosphinates. core.ac.uk The diastereoselectivity of this reaction can often be controlled by the stereochemistry of the imine, where the nucleophilic attack occurs preferentially from the less hindered face. core.ac.uk
In the synthesis of more complex molecules containing a phosphinic acid moiety, the stereochemistry of existing chiral centers in the molecule can influence the stereochemical outcome at the phosphorus atom. This substrate-controlled diastereoselectivity can be a powerful tool for the synthesis of specific diastereomers. acs.org
The following table outlines strategies for achieving stereocontrol in the synthesis of chiral phosphinic acids.
| Strategy | Methodology | Key Principle | Applicability to Methylpropylphosphinic Acid |
| Asymmetric Induction | Use of chiral auxiliaries attached to the phosphorus precursor or the electrophile. | The chiral auxiliary directs the approach of the incoming group, leading to a preferred stereoisomer. mdpi.com | A chiral auxiliary can be used to direct the sequential addition of methyl and propyl groups. |
| Enantioselective Catalysis | Employment of chiral metal complexes or organocatalysts. frontiersin.org | The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. rsc.org | Catalytic asymmetric P-C bond formation to introduce the methyl or propyl group. |
| Diastereoselective Synthesis | Substrate-controlled reactions where existing stereocenters direct the formation of new ones. acs.org | The steric and electronic properties of the substrate favor a specific transition state, leading to a major diastereomer. acs.orgcore.ac.uk | Relevant for the synthesis of more complex derivatives of methylpropylphosphinic acid containing other stereocenters. |
Functionalization and Derivatization Strategies
The phosphinic acid group can be readily converted into other functional groups, such as esters and amides, which are important for modifying the properties of the parent acid and for their use as intermediates in further synthetic transformations. semanticscholar.org
The direct esterification of phosphinic acids with alcohols is generally difficult under conventional heating. semanticscholar.org However, this transformation can be achieved under microwave irradiation. A more common and traditional method involves the conversion of the phosphinic acid to a more reactive species, such as a phosphinic chloride, which then readily reacts with alcohols or amines to form the corresponding esters or amides. semanticscholar.org
Another approach is the alkylation of phosphinic acids to form esters. This can be promoted by phase transfer catalysis combined with microwave irradiation. semanticscholar.org Reagents like dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylaminopyridine (DMAP) can also be used to facilitate the esterification of phosphinic acids with alcohols. semanticscholar.org
The synthesis of phosphinic amides can be achieved by reacting phosphinic chlorides with amines. semanticscholar.org Alternatively, more reactive intermediates can be generated from the phosphinic acid, for example by using reagents like T3P® (propane phosphonic acid anhydride), which then react with amines to give the amides. semanticscholar.org
The table below summarizes common methods for the synthesis of phosphinic esters and amides.
| Derivative | Synthetic Method | Reagents | Key Features |
| Phosphinic Esters | Reaction of phosphinic chloride with alcohol | Phosphinic chloride, Alcohol, Base | Mild conditions, but requires preparation of the chloride. semanticscholar.org |
| Microwave-assisted direct esterification | Phosphinic acid, Alcohol | Solvent-free, atom-efficient, but requires higher temperatures. semanticscholar.org | |
| Alkylation | Phosphinic acid, Alkyl halide, Phase transfer catalyst | Useful for specific alkyl esters. semanticscholar.org | |
| DCC/DMAP coupling | Phosphinic acid, Alcohol, DCC, DMAP | Good yields for a variety of alcohols. semanticscholar.org | |
| Phosphinic Amides | Reaction of phosphinic chloride with amine | Phosphinic chloride, Amine, Base | General and widely used method. semanticscholar.org |
| Activation with T3P® | Phosphinic acid, Amine, T3P® | Avoids the use of phosphinic chlorides. semanticscholar.org |
of Methylpropylphosphinic Acid
While specific research focusing exclusively on methylpropylphosphinic acid is not extensively detailed in publicly available literature, its chemical behavior and potential for structural diversification can be understood through established reactions for analogous unsymmetrical dialkylphosphinic acids and related organophosphorus compounds. These transformations are crucial for synthesizing more complex molecules for various applications.
2 Diversification through Alkylation and Knoevenagel-type Condensations
The structure of methylpropylphosphinic acid offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Alkylation and condensation reactions are primary methods for achieving this structural diversification.
Alkylation Reactions
Alkylation can occur at the acidic hydroxyl group, converting the phosphinic acid into a phosphinate ester. This transformation is not only a common protection strategy but also a gateway to further functionalization. A highly sophisticated method for this is the palladium-catalyzed asymmetric allylic alkylation, which can desymmetrize prochiral phosphinic acids by stereoselectively alkylating one of the enantiotopic oxygen atoms. acs.org This yields P-chiral phosphinates with high enantioselectivity, introducing stereochemical complexity. acs.org For instance, prochiral phosphinic acids react with allylic electrophiles in the presence of a palladium catalyst and a chiral ligand to furnish phosphinates with excellent yield and stereocontrol. acs.org
Another powerful strategy involves the direct alkylation of H-phosphinate esters, which can be conceptually derived from phosphinic acids. An efficient and general procedure uses lithium hexamethyldisilazide (LiHMDS) at low temperatures to deprotonate the H-phosphinate, followed by reaction with a wide range of electrophiles. nih.gov This method is notable for its broad scope, tolerating various functional groups (esters, imides, carbamates) and succeeding with less reactive electrophiles like primary alkyl chlorides and secondary alkyl iodides for the first time in this context. nih.gov
Table 1: Representative Alkylation Methods for Phosphinic Acid Derivatives
| Reaction Type | Phosphorus Reagent | Electrophile/Alcohol | Catalyst/Base | Product Type | Key Features | Reference |
| Asymmetric Allylic Alkylation | Prochiral Phosphinic Acid | Allylic Electrophile | Pd-catalyst, Chiral Ligand | P-Chiral Phosphinate | High enantio- and diastereoselectivity. | acs.org |
| Direct Alkylation | H-Phosphinate Ester | Alkyl Halide (Cl, I) | LiHMDS | Disubstituted Phosphinate Ester | Broad scope, tolerates functional groups. | nih.gov |
| Palladium-Catalyzed Allylation | H-Phosphinic Acid | Allylic Alcohol | Pd/xantphos | P-Allylated Disubstituted Phosphinic Acid | Atom-economical, mild conditions. | acs.org |
Knoevenagel-type Condensations
The classic Knoevenagel condensation involves the reaction of an active hydrogen compound (typically with two electron-withdrawing groups) with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org To utilize methylpropylphosphinic acid in such a reaction, it must first be converted into a derivative containing an activated methylene (B1212753) group. This is analogous to the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that uses a phosphonate carbanion.
A hypothetical synthetic route would involve preparing an ester of (methylpropylphosphinoyl)acetic acid. The phosphinoyl group [P(O)(CH₃)(C₃H₇)] would activate the adjacent methylene protons, allowing a base to generate a stabilized carbanion. This carbanion would then act as the nucleophile in a condensation reaction with an aldehyde or ketone. The subsequent elimination of a hydroxyl-phosphinoyl species would generate a new carbon-carbon double bond, leading to α,β-unsaturated products. This approach provides a powerful tool for carbon chain extension and the synthesis of complex olefinic structures. The HWE protocol has been successfully applied to prepare a broad range of (E)-α,β-unsaturated amides incorporating α-aminophosphonates under mild conditions, highlighting the utility of this type of transformation. mdpi.com
3 Formation of Phosphinic Acid-Containing Heterocyclic Systems
Phosphinic acids and their derivatives are valuable precursors for the synthesis of heterocyclic compounds, where the phosphorus atom can either be part of the ring system or a substituent on the ring.
Phosphinic Acids as Substituents on Heterocycles
A versatile method for synthesizing heterocyclic α-aminomethylphosphinic acids involves the addition of silylated phosphorus esters to heterocyclic imines. chim.it This one-pot procedure operates under mild conditions and allows for the straightforward isolation of crystalline products in good yields. chim.it For example, the reaction of a silylated phosphinite with an imine derived from a heterocyclic aldehyde (e.g., from thiazole, quinoline, or imidazole) followed by desilylation with methanol yields the target heterocyclic phosphinic acid. chim.it This methodology provides direct access to phosphinic acid analogues of biologically relevant heterocyclic amino acids.
Phosphorus-Containing Heterocycles (P-Heterocycles)
The synthesis of heterocyclic systems where the phosphorus atom is incorporated into the ring often involves intramolecular cyclization of a suitably functionalized phosphinic acid. While many examples in the literature focus on phosphonates, the principles are directly applicable to phosphinates. For instance, a derivative of methylpropylphosphinic acid bearing a terminal hydroxyl group on the propyl chain (e.g., (3-hydroxypropyl)methylphosphinic acid) could undergo an intramolecular esterification reaction. This would result in the formation of a six-membered cyclic phosphinate, a class of compounds known as phostones. umsl.edu
Similarly, functionalized phosphinic amides can serve as precursors to P-heterocycles. Directed ortho lithiation of P-phenylphosphinic amides allows for the introduction of various functional groups onto the phenyl ring. nih.gov Subsequent intramolecular reactions, potentially involving aryne chemistry, could be envisioned to form benzo-fused phosphorus heterocycles. nih.gov
Table 2: Selected Methods for Synthesizing Phosphinic Acid-Containing Heterocycles
| Synthetic Strategy | Precursor | Key Reagent/Step | Resulting Heterocycle | Key Features | Reference |
| Addition to Imines | Silylated Phosphinite | Heterocyclic Imine | Heterocyclic α-Aminomethylphosphinic Acid | Mild, one-pot procedure; good yields. | chim.it |
| Intramolecular Cyclization | Hydroxyalkyl-functionalized Phosphinic Acid | Dehydration/Condensation | Cyclic Phosphinate (Phostone analog) | Forms P-heterocycle. | umsl.edu |
| Directed Lithiation/Cyclization | P-Arylphosphinic Amide | t-BuLi, Electrophilic Quench | Functionalized P-Arylphosphinic Amide | Precursor for fused P-heterocycles. | nih.gov |
Reaction Mechanisms and Kinetic Studies in Phosphinic Acid Systems
Elucidation of P-C Bond Formation Mechanisms
The creation of the two distinct phosphorus-carbon bonds in an unsymmetrical dialkylphosphinic acid such as methylpropyl phosphinic acid requires specific and controlled synthetic strategies. The formation of a P-C bond is a cornerstone of organophosphorus chemistry, with several established methods applicable to this class of compounds.
One of the primary methods for synthesizing dialkylphosphinic acids is through the free-radical addition of a phosphorus source, like hypophosphorous acid or its salts, to alkenes. organic-chemistry.org For an unsymmetrical acid like methylpropyl phosphinic acid, a sequential addition process is necessary. This involves first reacting a phosphorus source, such as sodium hypophosphite, with one olefin (e.g., propene) to form a monoalkylphosphinic acid intermediate. nih.gov This intermediate must then be purified before reacting with a second, different olefin (e.g., ethene) to yield the final unsymmetrical dialkylphosphinic acid. nih.gov The reaction is typically initiated by radical initiators like peroxides or azocompounds. organic-chemistry.org
Another versatile approach involves the use of Grignard reagents . This method can be adapted for unsymmetrical synthesis, for example, by reacting an alkylphosphonic dichloride with one equivalent of a Grignard reagent (e.g., methylmagnesium bromide) and then with a second Grignard reagent (e.g., propylmagnesium bromide). Subsequent hydrolysis yields the desired phosphinic acid.
Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction , provide another pathway for P-C bond formation, typically involving the coupling of H-phosphinates with aryl or vinyl halides. nih.gov While more commonly used for arylphosphinates, this methodology highlights the diverse catalytic tools available for constructing P-C bonds.
The phospha-Mannich reaction (or Kabachnik-Fields reaction) is a three-component condensation involving a >P(O)H species, an amine, and a carbonyl compound (like an aldehyde or ketone). nih.govrsc.org This reaction is a powerful tool for creating α-aminoalkyl phosphinic acids and demonstrates the reactivity of the P-H bond in forming P-C linkages. nih.govrsc.org The mechanism can proceed through either an α-hydroxyphosphonate or an imine intermediate, depending on the reactants and conditions. nih.gov
Table 1: Comparison of P-C Bond Formation Methods for Unsymmetrical Phosphinic Acids
| Reaction Method | Precursors | Conditions | Key Features |
| Sequential Free-Radical Addition | Hypophosphorous acid/salt, Alkene 1, Alkene 2 | Radical initiator (e.g., AIBN, peroxides), heat | Suitable for aliphatic groups; requires intermediate purification. organic-chemistry.orgnih.gov |
| Grignard Reaction | Alkylphosphonic dichloride, Grignard reagents | Anhydrous ether solvent | Versatile for introducing various alkyl/aryl groups. |
| Phospha-Mannich Reaction | >P(O)H species, Amine, Carbonyl compound | Often requires catalysis; can be solvent-free | Forms α-aminoalkyl phosphinic acids; three-component reaction. nih.govrsc.org |
| Palladium-Catalyzed Cross-Coupling | H-phosphinate, Organic halide | Palladium catalyst (e.g., Pd(OAc)₂) | Primarily for aryl/vinyl groups; high efficiency. nih.gov |
Investigation of Reaction Kinetics and Rate-Determining Steps
The study of reaction kinetics provides insight into the speed at which a reaction occurs and the factors that influence it. The rate of a chemical reaction is typically expressed by a rate equation, which relates the reaction rate to the concentrations of the reactants raised to a certain power, known as the order of reaction.
In the context of synthesizing methylpropyl phosphinic acid via free-radical addition, the reaction kinetics would be influenced by several factors:
Concentration of Reactants : The rate is dependent on the concentrations of the alkene and the phosphinic acid precursor.
Temperature : Higher temperatures generally increase the reaction rate by providing more energy for molecules to overcome the activation energy barrier. It also affects the decomposition rate of the initiator. organic-chemistry.org
Solvent : The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate.
Table 2: General Factors Influencing Reaction Kinetics in Phosphinic Acid Synthesis
| Factor | Influence on Reaction Rate |
| Temperature | Increases rate by increasing molecular kinetic energy and initiator decomposition. organic-chemistry.org |
| Concentration | Higher reactant/initiator concentration generally increases the rate. |
| Catalyst | Provides an alternative reaction pathway with lower activation energy, increasing the rate. |
| Steric Hindrance | Bulky substituents can slow down the reaction by impeding the approach of reactants. nih.gov |
| Electronic Effects | Electron-withdrawing or -donating groups can alter the nucleophilicity/electrophilicity of reactants. nih.gov |
Analysis of Intramolecular Effects on Reactivity of the P-H Group
The reactivity of the P-H bond in phosphinic acid precursors, such as H-phosphinates or hypophosphorous acid, is central to many synthetic routes. The nature of the substituents already attached to the phosphorus atom—in this case, a methyl and a propyl group—exerts significant intramolecular electronic and steric effects on the P-H group's reactivity.
Electronic Effects: Alkyl groups, like methyl and propyl, are generally considered electron-donating. This property increases the electron density on the phosphorus atom. An increase in electron density can enhance the nucleophilicity of the trivalent tautomer of the phosphinic acid, R(R')P-OH, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups would decrease the nucleophilicity but increase the acidity of the P-H bond. nih.gov
Steric Effects: The size of the substituents on the phosphorus atom creates steric hindrance, which can impede the approach of other molecules to the reactive P-H bond. The propyl group is significantly bulkier than the methyl group. This difference in steric bulk would be expected to influence the rate of reactions involving the phosphorus center. For example, in a reaction where a bulky reagent needs to access the P-H bond, the reaction might proceed more slowly for methylpropyl phosphinic acid than for dimethylphosphinic acid due to the greater steric shielding provided by the propyl group. nih.govnih.gov This steric hindrance can also be exploited for selectivity, as seen in purification methods where bulky phosphinic acids fail to react with certain reagents due to steric clash. nih.gov
Table 3: Intramolecular Effects on P-H Group Reactivity in Methylpropyl Phosphinic Acid Precursors
| Effect | Description | Consequence for Reactivity |
| Electronic (Inductive Effect) | Methyl and propyl groups are electron-donating. | Increases electron density on the phosphorus atom, potentially enhancing nucleophilicity of the trivalent form. nih.gov |
| Steric Hindrance | The propyl group is bulkier than the methyl group. | May hinder the approach of reagents to the P-H bond, potentially slowing reaction rates compared to less hindered analogues. nih.govnih.gov |
Coordination Chemistry and Supramolecular Assemblies
Design of Phosphinic Acid Ligands for Metal Complexation
The phosphinic acid moiety serves as an effective ligand for a wide range of metal ions. The deprotonated phosphinate anion acts as a robust Lewis base, primarily through the lone pairs on its oxygen atoms, facilitating the formation of stable coordination complexes. The nature of the alkyl groups (methyl and propyl) can influence the solubility of the resulting complexes in various solvents and can introduce steric effects that modify the coordination geometry around the metal center.
Methylpropylphosphinic acid and related dialkylphosphinic acids are effective chelating agents for transition metal ions. The coordination typically occurs through the phosphoryl (P=O) and hydroxyl (P-OH) oxygen atoms, which can act as monodentate or bidentate bridging ligands, leading to the formation of polynuclear or cage-like structures. The electronic spectra of these complexes indicate that the specific geometry is dependent on the metal ion; for instance, cobalt(II) tends to form complexes with a tetrahedral structure, while nickel(II) often adopts an octahedral geometry.
The versatility of the phosphinate group allows for various coordination modes, which are fundamental to the design of metal-organic frameworks and other complex structures.
Table 1: Typical Coordination Modes of Phosphinate Ligands with Transition Metals
| Coordination Mode | Description | Resulting Structure |
|---|---|---|
| Monodentate | A single oxygen atom coordinates to the metal center. | Simple complexes |
| Bidentate Chelating | Both oxygen atoms from a single ligand bind to the same metal center. | Stable 4-membered ring |
| Bidentate Bridging | The two oxygen atoms of the ligand bridge two different metal centers. | Polymeric chains, dimers, or cages |
Coordination Behavior with Actinides and Lanthanides
The interaction of methyl-substituted phosphinic acids with actinides has been explored through quantum chemical methods, providing detailed insights into their complexation behavior. Studies on the complexation with uranyl (U(VI)) and plutonium (Pu(IV)) ions show a strong tendency for coordination. nih.govacs.org
Research indicates that methyl substitution increases the complexation tendency for both U(VI) and Pu(IV) complexes. nih.govacs.org Calculations reveal that the metal-ligand interactions are marginally stronger in Pu(IV) complexes compared to U(VI) complexes. nih.govacs.org This is supported by computed complexation energies and shorter metal-oxygen bond lengths in the plutonium complexes. nih.gov In certain uranyl nitrate complexes, the phosphinic acid ligand can also facilitate stability through hydrogen bonding interactions with the nitrate groups. nih.govacs.org
Table 2: Computed Complexation Data for Methyl-Substituted Phosphinic Acids with Actinides
| Actinide Ion | Ligand | Complexation Energy (kcal/mol) | M-O Bond Length (Å) |
|---|---|---|---|
| U(VI) | Methylphosphinic Acid (MPA) | -58.7 | 2.30 |
| Pu(IV) | Methylphosphinic Acid (MPA) | -211.5 | 2.22 |
| U(VI) | Dimethylphosphinic Acid (DMPA) | -61.5 | 2.30 |
Data derived from quantum chemical studies on analogous compounds. nih.gov
Self-Assembly of Phosphinic Acid Derivatives and Hydrogen Bonding Networks
Phosphinic acids possess both a hydrogen bond donor (P-OH) and a strong hydrogen bond acceptor (P=O), making them ideal candidates for forming predictable supramolecular assemblies. mdpi.comresearchgate.net These molecules can self-assemble in solution and in the solid state to form highly ordered structures stabilized by extensive intermolecular hydrogen bonds.
Studies on analogous organophosphorus acids have shown that they can form robust cyclic dimers, trimers, or tetramers. researchgate.net For example, tert-butylphosphonic acid has been demonstrated to form highly symmetric, cage-like tetramers held together by a network of eight strong O-H···O=P hydrogen bonds. mdpi.comresearchgate.net In this arrangement, each molecule is bonded to three neighboring molecules, creating a remarkably stable enthalpic complex. mdpi.com It is anticipated that methylpropylphosphinic acid would engage in similar self-assembly, forming linear or cyclic hydrogen-bonded chains and potentially more complex three-dimensional networks. This behavior is crucial for crystal engineering and the design of materials with specific structural motifs.
Development of Hybrid Materials and Surface Functionalization
The phosphinic acid group is an excellent anchor for grafting organic molecules onto the surfaces of various inorganic metal oxides, leading to the creation of organic-inorganic hybrid materials and functionalized surfaces. academie-sciences.fr The P-O-Metal bond formed is notably robust and hydrolytically stable, often superior to linkages formed by silane-based coupling agents, particularly on non-silica substrates like titania (TiO2), zirconia (ZrO2), and indium tin oxide (ITO). acs.org
This surface modification capability allows for the precise tuning of surface properties. For instance, by creating self-assembled monolayers (SAMs) of phosphinic acids on a substrate, properties such as surface energy, wettability, and work function can be controlled. nih.govnih.gov This has applications in fields ranging from electronics to biomaterials. nih.govresearchgate.net
Furthermore, phosphinic acids can be incorporated into the bulk of a material during its synthesis, such as through a sol-gel process. academie-sciences.fr This results in a hybrid material where the organic phosphinic acid component is homogeneously distributed within an inorganic oxide network. academie-sciences.fr Such materials have been developed for various applications, including as selective sorbents for heavy metal ions like cadmium, where the phosphinic acid groups act as chelating sites. mdpi.com
Table 3: Examples of Surfaces Functionalized with Organophosphorus Acids
| Substrate Material | Anchoring Group | Application of Hybrid Material |
|---|---|---|
| Titanium Dioxide (TiO₂) | Phosphonic Acid | Improving biocompatibility and bone bonding. researchgate.net |
| Zirconium Dioxide (ZrO₂) | Phosphonic Acid | Creating nanoadsorbents for polycyclic aromatic hydrocarbons. mdpi.com |
| Indium Tin Oxide (ITO) | Phosphonic Acid | Tuning work function for organic electronic devices. nih.gov |
| Mesoporous Silica (MCM-41) | Phosphinic Acid | Removal of heavy metal ions from aqueous solutions. mdpi.com |
Computational and Theoretical Investigations of Phosphinic Acids
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure of phosphinic acids. These studies provide insights into the nature of bonding, charge distribution, and molecular properties.
DFT calculations have been widely used to investigate the electronic properties of phosphinic acid derivatives. For instance, the B3LYP functional is a common choice for these types of calculations. scielo.br Such studies can determine key parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the reactivity and stability of these compounds. scielo.br The analysis of the electronic structure also sheds light on the nature of the phosphoryl (P=O) bond, a key feature of phosphinic acids. acs.org
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have also been applied to study phosphinic acids and their analogs. acs.orgrsc.orgrsc.org These methods can provide highly accurate molecular structures, dipole moments, and charge distributions. rsc.org For example, ab initio studies have been used to compare the effects of substituting oxygen with sulfur or nitrogen atoms on the electronic properties of methylphosphinate anions. rsc.orgrsc.org These computational approaches are valuable for understanding intramolecular electronic effects and the fundamental nature of bonding in these phosphorus-containing compounds. acs.org
Table 1: Representative Quantum Chemical Methods Used in Phosphinic Acid Research
| Method | Description | Common Applications |
| Density Functional Theory (DFT) | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. | Calculation of HOMO/LUMO energies, charge distribution, and reaction mechanisms. scielo.brmdpi.com |
| Ab initio Methods | A family of computational chemistry methods based on quantum chemistry. | Determination of accurate molecular structures, dipole moments, and conformational energies. acs.orgrsc.org |
| B3LYP | A specific DFT functional (hybrid functional). | Commonly used for geometry optimization and electronic property calculations of organic and organometallic compounds. scielo.br |
| MP2 (Møller-Plesset perturbation theory of second order) | An ab initio method that includes electron correlation. | Used for more accurate energy calculations and investigation of intermolecular interactions. researchgate.net |
Conformational Analysis and Energetic Landscapes of Phosphinic Acid Systems
The flexibility of phosphinic acid molecules allows them to adopt various conformations, and understanding their relative energies is crucial for predicting their behavior. Computational methods are powerful tools for exploring the conformational space and mapping the energetic landscapes of these systems.
Conformational analysis of phosphinic acids and their derivatives is often performed using both ab initio and DFT methods. rsc.orgrsc.org These calculations can identify stable conformers and the transition states that connect them, providing a detailed picture of the potential energy surface. For example, studies on monoanionic methyl methylphosphinate have revealed that the preferred conformation of the molecular backbone can be influenced by the nature of the substituents. rsc.org
The energetic landscape determines the relative populations of different conformers at a given temperature. By calculating the relative Gibbs free energies of various conformers, it is possible to predict the most stable structures. scielo.br This information is vital for understanding how these molecules interact with their environment, including solvent molecules and biological targets. For instance, the conformational preferences of phosphinic acids can influence their ability to form specific hydrogen bonding patterns. researchgate.netresearchgate.net
Molecular Dynamics Simulations and Reaction Pathway Elucidation
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time evolution of atomic positions and interactions. This technique is particularly useful for investigating complex processes such as reaction mechanisms and the self-organization of molecules.
MD simulations have been employed to study the behavior of phosphonic acids, which are structurally related to phosphinic acids, at interfaces and in solution. rsc.orgnih.gov These simulations can reveal how molecules arrange themselves, for example, in the formation of self-assembled monolayers. rsc.org In the context of reaction pathways, MD can be used to explore the dynamic aspects of a chemical transformation, complementing the static picture provided by quantum chemical calculations of reaction intermediates and transition states.
For elucidating reaction pathways, a combination of quantum chemistry and MD simulations is often powerful. Quantum chemical methods can be used to calculate the energetics of the reaction, identifying the most likely mechanism. rsc.org For example, the mechanism of direct esterification of a phosphinic acid has been studied using quantum chemical calculations to evaluate the elementary steps and the role of intermolecular interactions. rsc.org Constant pH MD simulations are another advanced technique that can be used to study how the protonation state of acidic groups, like those in phosphinic acids, changes with pH, which in turn affects their reactivity and interactions. nih.govyoutube.com
Analysis of Intermolecular Interactions
Intermolecular interactions, such as hydrogen bonding and dispersion forces, play a critical role in determining the structure, properties, and function of phosphinic acids in various environments.
Hydrogen bonding is a dominant intermolecular interaction in phosphinic acid systems. The P=O group is a strong hydrogen bond acceptor, while the P-OH group can act as a hydrogen bond donor. This leads to the formation of various hydrogen-bonded structures, such as dimers and chains, in the solid state and in solution. researchgate.netresearchgate.netnih.gov The strength and geometry of these hydrogen bonds can be investigated using both experimental techniques like X-ray diffraction and computational methods. nih.gov For example, quantum chemical calculations have been used to study the hydrogen bonds between phosphonic acids and solvent molecules like dimethylformamide (DMF), revealing the formation of strong intermolecular complexes. researchgate.net
Dispersion forces, also known as London dispersion forces, are attractive forces that arise from temporary fluctuations in electron density. While often considered weaker than hydrogen bonds, they can be significant, especially in larger molecules or in crowded environments. acs.org The electronic and steric properties of the alkyl or aryl substituents directly attached to the phosphorus atom in phosphinic acids can be tuned, which in turn influences these dispersion interactions. researchgate.net DFT calculations that include corrections for dispersion (e.g., DFT-D3) can provide a more accurate description of the stability and structure of molecular complexes where these forces are important. acs.org
Biological and Biomedical Research Applications Mechanistic and Discovery Perspectives
Enzyme Inhibition and Mechanism of Action Studies
The phosphinic acid moiety is a cornerstone in the design of enzyme inhibitors. researchgate.netresearchgate.net Its tetrahedral geometry allows it to act as an effective mimic of the transition state of various enzymatic reactions, particularly those involving hydrolysis. researchgate.net
Inhibition of Metalloproteinases
Phosphinic acid-based compounds have been extensively investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes involved in tissue remodeling and implicated in diseases like arthritis and cancer. nih.govwikipedia.orgnih.gov The phosphinic acid group serves as an excellent zinc-binding group, chelating the catalytic zinc ion in the enzyme's active site. nih.gov By modifying the organic substituents (the R groups) on the phosphorus atom, researchers can achieve high potency and selectivity for specific MMPs. For example, phosphinic peptide inhibitors have been developed that show low nanomolar dissociation constants for macrophage metalloelastase (MMP-12) and high selectivity over other MMPs like MMP-7, MMP-9, and MMP-13. nih.govscbt.com This selectivity is crucial for developing therapeutic agents with fewer side effects. wikipedia.org While no data exists for methylpropylphosphinic acid, its alkyl groups would be the key determinants for its potential fit and selectivity within the hydrophobic pockets of an MMP active site.
Inhibition of Aminopeptidases
Aminopeptidases, which cleave amino acids from the N-terminus of peptides, are another major target for phosphinic acid inhibitors. nih.govscbt.com These enzymes are involved in numerous physiological processes, making their inhibitors valuable as research tools and potential therapeutics. researchgate.netscbt.com Phosphinic peptides, which replace a peptide bond with a phosphinic acid linkage, are designed to mimic the tetrahedral intermediate of peptide bond hydrolysis. nih.gov This approach has yielded potent inhibitors for various aminopeptidases, including leucine (B10760876) aminopeptidase (B13392206) (LAP), aminopeptidase N (APN), and endoplasmic reticulum aminopeptidases (ERAP1/ERAP2). nih.govnih.gov The specific amino acid side chains incorporated into the inhibitor structure dictate its affinity and selectivity for different aminopeptidases.
Inhibition of Other Hydrolytic and Transferase Enzymes (e.g., protein tyrosine phosphatases, synthetases, ligases)
The versatility of the phosphinic acid scaffold extends to a wide range of other enzymes:
Protein Tyrosine Phosphatases (PTPs): These enzymes are critical in cellular signaling pathways. ontosight.ai While phosphonates (containing a C-P bond) have been more commonly studied as PTP inhibitors, the underlying principle of mimicking the phosphate (B84403) group or the transition state of its hydrolysis applies. nih.gov
Synthetases and Ligases: Phosphinic acids are effective inhibitors of ATP-dependent ligases. nih.gov They can act as mimics of the tetrahedral intermediate formed during the enzyme-catalyzed reaction. nih.gov For instance, phosphinic acid derivatives have been designed to inhibit MurD, a ligase essential for bacterial cell wall biosynthesis, and tubulin polyglutamylases, which are involved in post-translational modification of the cytoskeleton. nih.govnih.gov
Molecular Mimicry of Biological Phosphates and Transition States
A central theme in the biological activity of phosphinic acids is their role as molecular mimics. nih.govyoutube.com This mimicry operates in two primary ways:
Transition-State Analogs: Many enzymatic reactions, particularly hydrolytic ones, proceed through a high-energy, tetrahedral transition state. youtube.comnih.gov The stable tetrahedral geometry of a phosphinic acid group closely resembles this fleeting state. researchgate.net By binding tightly to the enzyme's active site, these analogs act as potent competitive inhibitors, effectively blocking the enzyme's function. youtube.com This strategy has been successfully applied to peptidases, where phosphinic peptides mimic the transition state of amide bond cleavage. beilstein-journals.org
Phosphate Isosteres: Phosphinic acids can serve as stable analogs of phosphate esters or anhydrides. beilstein-journals.org The replacement of a labile P-O bond with a robust P-C bond creates a molecule that can compete with the natural phosphate-containing substrate for binding to an enzyme's active site but is resistant to enzymatic cleavage. beilstein-journals.org This property is invaluable for probing enzyme mechanisms and developing inhibitors for kinases and phosphatases.
Biosynthesis of Natural Phosphonic and Phosphinic Acid Products
Nature itself produces a variety of compounds with carbon-phosphorus bonds. nih.gov While phosphonic acids are more common, the only known naturally occurring phosphinic acid is phosphinothricin (PT) , a potent herbicide. nih.gov The biosynthesis of PT is a subject of significant research and involves several unprecedented biochemical transformations. nih.gov Key enzymes in its pathway catalyze the formation of the unique C-P-C bond. nih.gov The study of these biosynthetic pathways not only provides insights into novel enzymatic chemistry but also opens avenues for discovering new natural products through genome mining. nih.gov There is no known natural biosynthetic pathway for methylpropylphosphinic acid.
Modulation of Key Biochemical Pathways and Processes
By inhibiting specific enzymes, phosphinic acid derivatives can modulate entire biochemical pathways. For example, inhibitors of MMPs can influence tissue remodeling and inflammation. nih.gov Inhibitors of aminopeptidases can affect protein turnover and antigen presentation. nih.gov Furthermore, bisphosphonates, which are structurally related to pyrophosphate, are known to inhibit farnesyl pyrophosphate synthase, a key enzyme in the mevalonate (B85504) pathway, which is crucial for cholesterol synthesis and other processes. This demonstrates the potential for organophosphorus compounds, including potentially methylpropylphosphinic acid, to have far-reaching effects on cellular metabolism and signaling.
Application as Probes for Studying Biological Systems
Methylpropylphosphinic acid, a specific organophosphorus compound, has garnered attention in the field of biochemistry for its potential to act as a probe in the investigation of biological systems. Its structural characteristics, particularly the phosphinic acid moiety, allow it to mimic the transition state of substrates for certain enzymes, making it a valuable tool for studying enzyme mechanisms and for the design of potent and specific inhibitors. Research in this area has focused on understanding the interactions between methylpropylphosphinic acid and its biological targets at a molecular level, providing insights into enzyme structure and function.
One of the primary applications of compounds containing the phosphinic acid group is as inhibitors of metalloenzymes. While specific research on methylpropylphosphinic acid is not extensively detailed in publicly available literature, the broader class of phosphinic acids serves as a well-established precedent. These compounds are recognized as effective transition-state analogue inhibitors for a variety of hydrolytic enzymes, including metalloproteinases and aspartic acid proteinases. evitachem.com The phosphinate group can effectively chelate the active site metal ion, typically zinc, in these enzymes, leading to potent inhibition.
In the context of specific enzyme targets, a patent for a phosphonic acid derivative with inhibitory activity against carboxypeptidase B mentions a synthetic step involving a methylpropylphosphinic acid derivative. google.com Carboxypeptidase B is a zinc-containing exopeptidase, and the use of a phosphinic acid-related structure highlights the utility of this chemical group in targeting the active site of such metalloenzymes. Although this does not directly detail the use of methylpropylphosphinic acid as a probe, it underscores its relevance in the development of molecules designed to interact with specific enzyme targets.
The utility of phosphinic acid derivatives as biological probes stems from their ability to form stable complexes with their target enzymes, allowing for detailed structural and functional analysis. These interactions can be studied using various biophysical techniques to elucidate the precise binding mode and the conformational changes induced in the enzyme upon binding.
Applications of Methylpropylphosphinic Acid in Catalysis and Separation Science
The unique chemical properties of the phosphinic acid functional group, characterized by a phosphorus atom bonded to two carbon atoms and a hydroxyl group, have led to its exploration in various scientific and industrial applications. While research specifically detailing methylpropylphosphinic acid is limited, its structure as a simple dialkylphosphinic acid allows for the extrapolation of functions from closely related and well-studied analogues. This article explores the established and potential applications of this compound class in catalysis and separation science.
Environmental Fate and Degradation Mechanisms
Abiotic Degradation Pathways and Mechanisms
Abiotic degradation of phosphinic acid and its derivatives, such as methylpropylphosphinic acid, primarily occurs through photodegradation and hydrolysis. These processes are influenced by environmental conditions like pH and the presence of other substances.
Photodegradation:
The presence of certain substances can accelerate photodegradation. For example, humic acid, a component of dissolved organic matter, has been shown to promote the photodegradation of some organic pollutants by generating reactive oxygen species. au.dk Similarly, certain metal oxides and acids can act as photocatalysts. For instance, phosphotungstic acid has been used to photocatalytically degrade organic dyes under illumination. researchgate.net
Hydrolysis:
Hydrolysis is another key abiotic pathway for the degradation of phosphinates. oup.comencyclopedia.pub This chemical process involves the cleavage of chemical bonds by the addition of water. The rate and extent of hydrolysis are often dependent on pH. For many organophosphorus compounds, hydrolysis is a critical step in their detoxification. oup.comoup.com
Research on various phosphinates and phosphonates has demonstrated that hydrolysis can occur under both acidic and basic conditions. nih.gov For example, the hydrolysis of methyl dialkylphosphinates and (N-aryl)alkylphenylphosphinic amides has been studied under acidic conditions, leading to the formation of the corresponding phosphinic acids. rsc.orgresearchgate.net The rate of hydrolysis can be influenced by the structure of the molecule, with steric factors playing a role in the reaction mechanism. rsc.org In some cases, hydrolysis can be slow, but it is a consistent degradation pathway in aqueous environments.
Table 1: Key Abiotic Degradation Pathways for Phosphinic Acid Derivatives
| Degradation Pathway | Key Mechanisms | Influencing Factors | Primary Products |
| Photodegradation | Cleavage of the C-P bond by hydroxyl radicals and hydroxide (B78521) ions. rsc.org | pH (more rapid in alkaline conditions), rsc.orgresearchgate.net presence of photosensitizers (e.g., humic acid), au.dk UV irradiation. | Orthophosphate. rsc.org |
| Hydrolysis | Cleavage of ester or amide bonds by water. oup.comnih.gov | pH (acidic or basic catalysis), nih.govrsc.org molecular structure. rsc.org | Corresponding phosphinic acids. rsc.orgresearchgate.net |
Biotic Degradation Processes and Microorganism Involvement
The biotic degradation of organophosphorus compounds, including phosphinates like methylpropylphosphinic acid, is a crucial process for their removal from the environment. nih.gov Microorganisms have evolved enzymatic pathways to break down these compounds, often utilizing them as a source of phosphorus or carbon. nih.govnih.gov
A key enzymatic pathway involved in the degradation of many phosphonates and phosphinates is the carbon-phosphorus (C-P) lyase pathway. nih.gov This pathway allows microorganisms to cleave the highly stable C-P bond, which is a critical step in the mineralization of these compounds. nih.gov Several bacterial strains have been identified that can utilize a wide range of phosphonic and phosphinic acids as their sole source of phosphorus. nih.gov
One such bacterium, Agrobacterium radiobacter, has been shown to possess a C-P lyase with broad substrate specificity, capable of cleaving the C-P bond in various compounds, including dialkyl phosphinic acids. nih.gov The in vivo activity of this C-P lyase has been characterized, demonstrating the quantitative cleavage of both C-P bonds in dimethylphosphinic acid to produce methane. nih.gov The rate of C-P bond cleavage has been observed to be directly related to the specific growth rate of the bacteria, indicating a direct metabolic link. nih.gov
The degradation of organophosphorus compounds can proceed through either mineralization, where the compound is completely broken down to inorganic products, or co-metabolism, where the degradation occurs in the presence of another primary substrate. mdpi.com A variety of microorganisms, including bacteria and fungi, have been isolated that can degrade these compounds. oup.comoup.com The enzymes involved, such as organophosphate hydrolase and phosphotriesterase, often catalyze the initial hydrolytic step in the degradation pathway. oup.comoup.com
Adsorption, Sequestration, and Mobility in Environmental Compartments
The environmental mobility of phosphinic acid derivatives like methylpropylphosphinic acid is significantly influenced by their interactions with soil and sediment particles. Phosphonates, a closely related class of compounds, are known to have a strong interaction with surfaces, which leads to their significant removal from the aqueous phase in both engineered and natural systems. researchgate.net
Adsorption to soil particles is a primary mechanism that reduces the mobility of these compounds in the environment. researchgate.net The extent of adsorption is influenced by several factors, including the pH of the soil and the amount and nature of organic matter present. nih.gov For instance, the adsorption of some organic compounds is higher in soils with a greater content of insoluble organic matter. nih.gov
The chemical properties of phosphonic acids, such as their ability to chelate metals, also play a role in their environmental fate. researchgate.netresearchgate.net They can form stable complexes with various metal ions, which can affect their transport and bioavailability. researchgate.net The strong binding of phosphonates to surfaces suggests that their remobilization is likely to be limited. researchgate.net
The mobility of these compounds in the environment is a key factor in determining their potential for contaminating groundwater. Due to their strong adsorption to soil, the leaching of phosphonates and related compounds into groundwater is generally expected to be low. researchgate.net However, the specific mobility will depend on the particular properties of the compound and the characteristics of the environmental compartment.
Analytical Methodologies for Environmental Monitoring
A variety of analytical methods are employed for the detection and quantification of organophosphorus compounds, including phosphinic acid derivatives, in environmental samples. The choice of method often depends on the specific compound, the matrix (e.g., water, soil), and the required sensitivity.
Gas chromatography (GC) and liquid chromatography (LC) are the most common separation techniques used. cdc.govnih.gov These are typically coupled with a sensitive detector, such as a mass spectrometer (MS) or a flame photometric detector (FPD), for accurate identification and quantification. cdc.govnih.gov
For the analysis of related compounds in environmental matrices, sample preparation is a critical step to remove interfering substances and concentrate the analyte. nih.govnih.gov Solid-phase extraction (SPE) is a widely used technique for the extraction and preconcentration of these compounds from water samples. nih.gov For solid samples like soil and sediment, extraction with an appropriate solvent followed by a clean-up step is necessary. nih.gov
Specific analytical methods have been developed for various organophosphorus compounds. For example, methods for determining diisopropyl methylphosphonate (B1257008) in air, soil, and water often involve GC coupled with FID or FPD. cdc.gov For other compounds, LC-MS or LC-tandem MS (LC-MS/MS) provides high selectivity and sensitivity. nih.gov The development of robust analytical methods is crucial for monitoring the presence and fate of these compounds in the environment. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of methylpropylphosphinic acid, providing detailed information about its atomic framework.
Solution NMR:
¹H NMR: In deuterium (B1214612) oxide (D₂O), the proton NMR spectrum of a derivative of methylpropylphosphinic acid displays characteristic signals. For instance, a doublet observed at approximately 0.56 ppm and a multiplet at 0.59 ppm can be attributed to the methyl groups of the propyl substituent. The methylene (B1212753) protons of the propyl group typically appear as multiplets between 1.2 and 1.8 ppm. A multiplet corresponding to the methine proton is also observed in the 1.8-2.0 ppm range. google.com
³¹P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic for phosphinic acids. It provides a direct probe into the chemical environment of the phosphorus atom. Analysis by ³¹P NMR is crucial for monitoring the progress of reactions involving methylpropylphosphinic acid, such as its synthesis via the alkylation of hypophosphorous acid. google.com The technique can distinguish between the desired product, unreacted starting materials, and any byproducts like diisobutylphosphinic acid. google.com
Detailed assignments of chemical shifts are critical for confirming the structure. The specific chemical shifts can vary depending on the solvent and the presence of other chemical species.
Table 1: Representative ¹H NMR Spectral Data for a Methylpropylphosphinic Acid Derivative in D₂O
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 0.56 | d | Methyl protons |
| 0.59 | m | Methyl protons |
| 1.2-1.5 | m | Methylene protons |
| 1.6-1.8 | m | Methylene protons |
| 1.8-2.0 | m | Methine proton |
d: doublet, m: multiplet Source: google.com
Solid-State and Variable-Temperature NMR:
While specific data for methylpropylphosphinic acid is not extensively available in the public domain, solid-state NMR would be invaluable for studying the compound in its solid form. This technique can provide insights into the molecular packing and intermolecular interactions within the crystal lattice. Variable-temperature NMR studies could be employed to investigate dynamic processes, such as conformational changes or proton exchange phenomena, both in solution and in the solid state.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in methylpropylphosphinic acid.
FT-IR Spectroscopy: The infrared spectrum of a phosphinic acid is characterized by several key absorption bands. A strong and broad absorption is typically observed in the region of 2500-2700 cm⁻¹ due to the O-H stretching of the phosphinic acid group. A very strong band corresponding to the P=O stretching vibration is expected around 1200 cm⁻¹. The P-O-H bending vibrations usually appear in the 900-1000 cm⁻¹ range. Absorptions related to the C-H stretching and bending vibrations of the methyl and propyl groups will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The P=O stretching vibration, for instance, often gives a strong and sharp signal in the Raman spectrum. This technique is particularly useful for studying aqueous solutions due to the weak Raman scattering of water.
Anharmonicity Studies: Advanced computational methods can be used to perform anharmonicity studies. These calculations can predict the vibrational frequencies with higher accuracy by taking into account the anharmonic nature of the molecular vibrations, leading to a better correlation between experimental and theoretical spectra.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of methylpropylphosphinic acid and its derivatives.
Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds like phosphinic acids. It allows for the gentle ionization of the molecule, typically by protonation or deprotonation, resulting in the observation of the molecular ion or a related adduct.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass. For example, Fast Atom Bombardment Mass Spectrometry (FAB-MS), an older high-resolution technique, has been used to determine the molecular weight of derivatives of methylpropylphosphinic acid, showing the molecular ion plus one (M+1) peak. google.com
Other Spectroscopic Methods
While less commonly employed for a simple phosphinic acid, other spectroscopic techniques could provide additional information under specific circumstances.
UV-Vis Spectroscopy: Methylpropylphosphinic acid itself is not expected to have significant absorption in the ultraviolet-visible (UV-Vis) region as it lacks chromophores. However, UV-Vis spectroscopy could be useful for studying derivatives that contain chromophoric groups or for monitoring reactions where a chromophore is formed or consumed.
Circular Dichroism (CD): Circular dichroism spectroscopy is used to study chiral molecules. If an enantiomerically pure form of a chiral derivative of methylpropylphosphinic acid were prepared, CD spectroscopy could be used to characterize its chiroptical properties.
Electron Paramagnetic Resonance (EPR): Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. It would not be applicable to methylpropylphosphinic acid itself but could be used to study any radical species that might be generated during its synthesis or degradation.
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Strategies for Phosphinic Acid Derivatives
The synthesis of phosphinic acids, a mature area of research, is experiencing a renaissance through modern synthetic methodologies. nih.gov Traditional methods like the Michaelis-Arbuzov and Kabachnik-Fields reactions are being supplemented and, in some cases, replaced by more efficient and selective techniques. nih.gov Considerable progress has been made in metal-catalyzed and free-radical processes, as well as in catalytic enantioselective synthesis. nih.gov
Key innovations include:
Palladium-Catalyzed Reactions : The Hirao cross-coupling reaction and similar palladium-catalyzed methods have become powerful tools for forming C-P bonds, particularly for creating arylphosphinates. organic-chemistry.orgresearchgate.net
Microwave-Assisted Synthesis : Microwave irradiation is being used to promote reactions that are difficult under conventional heating, such as the direct esterification of phosphinic acids with alcohols, offering a more atom-efficient and often solvent-free approach. researchgate.net
Stereoselective Synthesis : Given the importance of chirality in biological applications, significant effort is dedicated to developing stereoselective methods for producing α-aminophosphinic acids and phosphinic peptides. researchgate.netmdpi.com These methods are crucial for creating compounds with specific biological targets.
Multicomponent Reactions : Approaches like the phospha-Mannich reaction allow for the construction of complex phosphinic acid derivatives in a single step from multiple starting materials, increasing synthetic efficiency. nih.govresearchgate.net
Flow Chemistry : The use of continuous flow reaction systems is being explored for safer and more scalable synthesis, for instance, in the metal-free decarboxylative coupling of acids with amines and paraformaldehyde in water. researchgate.net
Table 1: Innovations in Synthetic Methods for Phosphinic Acid Derivatives
| Synthetic Strategy | Description | Key Advantages |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Formation of a C-P bond between phosphorus compounds and organic electrophiles, catalyzed by a palladium complex. nih.govorganic-chemistry.org | High efficiency and selectivity for creating aryl- and vinyl-substituted phosphinates. mdpi.com |
| Microwave-Assisted Reactions | Use of microwave energy to accelerate reactions, such as direct esterification or hydrophosphinylation. researchgate.net | Reduced reaction times, improved yields, and often solvent-free conditions. researchgate.net |
| Asymmetric Catalysis | Employment of chiral catalysts to produce enantiomerically pure phosphinic acid derivatives. nih.govacs.org | Crucial for developing drugs and bioactive molecules with high target specificity. researchgate.net |
| Radical-Mediated Alkylation | Addition of phosphorus-centered radicals (e.g., from hypophosphites) to alkenes and alkynes. organic-chemistry.org | Occurs under mild, neutral conditions and is effective for a wide range of substrates. organic-chemistry.org |
| Multicomponent Reactions | Combining three or more reactants in a single operation to form a complex product, such as in the Kabachnik-Fields or phospha-Mannich reactions. nih.gov | High atom economy and operational simplicity for building molecular complexity. nih.gov |
Deeper Mechanistic Understanding of Biological Interactions
Phosphinic acid derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. xjtlu.edu.cnresearchgate.net Future research is focused on elucidating the precise molecular mechanisms behind these activities to design more potent and selective therapeutic agents.
The core of their biological activity often lies in their ability to act as bioisosteres of other functional groups. researchgate.net Specifically, the phosphinate moiety is an excellent transition-state analogue for peptide bond hydrolysis. mdpi.comresearchgate.net This allows phosphinic peptides to act as potent inhibitors of metalloproteases, a class of enzymes implicated in diseases like cancer and inflammatory disorders. researchgate.netontosight.ai
Recent studies continue to uncover new therapeutic potential. For example, a newly developed derivative, 2-carboxyethylphenylphosphinic acid, has shown promising anti-osteosarcoma activity by inducing apoptosis in cancer cells while maintaining good biocompatibility with normal cells. nih.gov The future in this area involves using advanced computational and structural biology techniques to map the interactions between phosphinic acid-based inhibitors and their target enzymes, enabling the rational design of next-generation drugs. ontosight.ainih.gov
Development of Novel Analytical Tools for Complex Systems
As the applications of phosphinic acid derivatives expand, so does the need for sophisticated analytical methods to detect and quantify them in complex matrices like biological fluids and environmental samples. nih.gov
Emerging analytical tools are focused on enhancing sensitivity, specificity, and efficiency:
Chromatography-Mass Spectrometry : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are at the forefront. nih.govmdpi.com Novel microextraction techniques are being developed to efficiently extract organophosphorus compounds from complex samples like urine with minimal interference, improving detection limits and environmental sustainability. nih.gov Recent screening of wastewater treatment plant effluents using advanced LC-MS techniques has identified numerous emerging organophosphorus compounds, including novel phosphonates. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : Phosphorus-31 NMR (³¹P-NMR) remains a powerful, non-destructive tool for the structural elucidation and quantification of organophosphorus compounds. acs.orgresearchgate.net Future developments include using ³¹P-NMR as a direct sensor to study interactions in real-time, such as the binding of phosphinate-functionalized materials to metal ions like lead. mdpi.com This approach provides direct evidence of the binding mechanism at the molecular level. mdpi.com
Hyphenated and Multi-modal Techniques : The combination of different analytical platforms, such as multi-mode chromatography using columns that combine HILIC and ion-exchange mechanisms, allows for the effective separation of various phosphorus species, including phosphinic, phosphorous, and phosphoric acids, in a single run. sielc.com
Table 3: Comparison of Modern Analytical Techniques for Phosphinic Acid Derivatives
| Technique | Principle | Application/Strengths | Limitations |
|---|---|---|---|
| GC-MS | Separation of volatile compounds followed by mass-based detection. nih.gov | High sensitivity and specificity for volatile or derivatized phosphinates; excellent for environmental monitoring. nih.gov | Requires derivatization for non-volatile compounds; potential thermal degradation. |
| LC-MS/MS | Separation by liquid chromatography coupled with highly selective tandem mass spectrometry. mdpi.comnih.gov | Ideal for non-volatile, polar compounds in complex matrices (e.g., biological fluids); high throughput. mdpi.com | Matrix effects can cause ion suppression or enhancement, requiring careful sample preparation. |
| ³¹P-NMR Spectroscopy | Exploits the magnetic properties of the phosphorus-31 nucleus for structural and quantitative analysis. researchgate.netmdpi.com | Non-destructive, provides detailed structural information, and allows direct observation of chemical interactions. mdpi.com | Relatively low sensitivity compared to MS; requires higher sample concentrations. researchgate.net |
| Ion Chromatography (IC) | Separation based on ionic interactions with a stationary phase, often with conductivity or electrochemical detection. researchgate.net | Effective for separating different ionic phosphorus species (phosphite, phosphate (B84403), etc.). | May lack the specificity of mass spectrometry for complex mixtures. |
Contributions to Sustainable Chemical Processes and Environmental Science
The principles of green chemistry are increasingly influencing research into phosphinic acids, from their synthesis to their application and environmental fate. A major focus is on developing more sustainable synthetic routes that minimize waste, avoid hazardous reagents, and use renewable resources or environmentally benign solvents like water. researchgate.netnih.gov
The design of phosphinic acid-based catalysts that are highly efficient and recyclable contributes to more sustainable chemical manufacturing. acs.org Furthermore, understanding the role of organophosphorus compounds in nature is critical. Research has revealed that marine microbes can synthesize methylphosphonic acid, suggesting that a natural biosynthetic pathway exists for C-P compounds, which plays a role in the global phosphorus and carbon cycles. nih.govwikipedia.org This intersection of biochemistry and environmental science opens up possibilities for bioremediation strategies and a better understanding of the environmental impact of man-made organophosphorus compounds. nih.govnih.gov
Q & A
Q. What are the key physicochemical properties of methylpropylphosphinic acid, and how are they experimentally determined?
Methylpropylphosphinic acid (C₄H₁₁O₂P) exhibits properties critical for reactivity and applications. Key properties include pKa (acidity), solubility in polar solvents, and thermal stability.
- Methodology :
- pKa determination : Use potentiometric titration in aqueous or non-aqueous media, referencing standard buffers .
- Solubility : Assess via gravimetric analysis in solvents like water, ethanol, or DMSO.
- Thermal stability : Analyze via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
Q. What synthetic routes are available for methylpropylphosphinic acid, and what are their comparative advantages?
Two primary routes are documented:
- Route 1 : Hydrophosphinylation of propene with methylphosphinic acid (HPMo) under radical initiation, yielding ~60–70% efficiency .
- Route 2 : Alkylation of methylphosphinic acid chloride with propyl Grignard reagents (e.g., CH₃CH₂CH₂MgBr), achieving higher purity but requiring anhydrous conditions .
- Optimization : Monitor reaction progress via ³¹P NMR to track intermediate formation .
Q. How does the basicity of methylpropylphosphinic acid influence its reactivity in coordination chemistry?
Phosphinic acids are monoprotic (basicity = 1) due to a single ionizable -OH group . This property enables selective coordination with metal ions (e.g., Ni²⁺, Al³⁺) in catalyst design.
- Experimental validation : Titrate with NaOH and use FT-IR to confirm deprotonation of the P-OH group .
Advanced Research Questions
Q. How can methylpropylphosphinic acid derivatives be designed for enzyme inhibition (e.g., urease)?
Structural analogs like bis(aminomethyl)phosphinic acids have shown competitive inhibition of bacterial ureases (e.g., Sporosarcina pasteurii).
- Design strategy :
Q. What crystallographic techniques are optimal for resolving the hydrogen-bonding network in methylpropylphosphinic acid complexes?
Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating intermolecular interactions.
Q. How can contradictory data on the catalytic activity of methylpropylphosphinic acid derivatives be resolved?
Discrepancies in catalytic efficiency (e.g., in Brønsted acid catalysis) may arise from impurities or solvent effects.
- Resolution steps :
Purification : Use column chromatography with silica gel (eluent: CH₂Cl₂/MeOH) to isolate phosphinic acid derivatives .
Control experiments : Compare catalytic performance in solvents of varying polarity (e.g., toluene vs. DMF) to assess solvent-dependent reactivity .
Spectroscopic validation : Confirm active species via in situ ³¹P NMR or mass spectrometry .
Methodological Resources
- Synthesis : Refer to hydrophosphinylation protocols in Chem. Commun. (2015) for scalable routes .
- Structural analysis : Utilize SC-XRD datasets from Acta Crystallographica (2011) for bond-length comparisons .
- Enzyme assays : Follow kinetic protocols in ACS Catalysis (2016) for urease inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
